molecular formula C38H42F12N8P2Ru B14776828 acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate

acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate

Cat. No.: B14776828
M. Wt: 1001.8 g/mol
InChI Key: YKHARCFAMZXPKH-UHFFFAOYSA-N
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Description

Acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate is a complex compound that features a ruthenium center coordinated with acetonitrile, a pyridine derivative, and hexafluorophosphate anions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate typically involves the reaction of ruthenium precursors with the appropriate ligands under controlled conditions. One common method involves the use of ruthenium(III) chloride hydrate (RuCl3·xH2O) as the starting material. The reaction is carried out in the presence of acetonitrile and the pyridine derivative, followed by the addition of hexafluorophosphate salts to form the final complex .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and solvents is crucial to avoid contamination and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate can undergo various types of chemical reactions, including:

    Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by the presence of acetonitrile and other ligands.

    Reduction: The compound can also undergo reduction reactions, where the ruthenium center is reduced to a lower oxidation state.

    Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or molecular oxygen, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions can produce lower oxidation state species. Substitution reactions result in the exchange of ligands, leading to new ruthenium complexes with different properties .

Mechanism of Action

The mechanism of action of acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate involves the coordination of ligands to the ruthenium center, which can facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the ruthenium center can activate substrates through coordination, leading to the desired chemical reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate is unique due to its specific combination of ligands, which impart distinct electronic and steric properties. This uniqueness makes it suitable for specialized applications in catalysis, materials science, and medicinal chemistry .

Properties

Molecular Formula

C38H42F12N8P2Ru

Molecular Weight

1001.8 g/mol

IUPAC Name

acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate

InChI

InChI=1S/2C17H18N3.2C2H3N.2F6P.Ru/c2*1-13-10-14(2)17(15(3)11-13)20-9-8-19(12-20)16-6-4-5-7-18-16;2*1-2-3;2*1-7(2,3,4,5)6;/h2*4-12H,1-3H3;2*1H3;;;/q2*-1;;;2*-1;+4

InChI Key

YKHARCFAMZXPKH-UHFFFAOYSA-N

Canonical SMILES

CC#N.CC#N.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=CC=CC=N3)C.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=CC=CC=N3)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+4]

Origin of Product

United States

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